![molecular formula C14H9N5O4 B3820835 N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide](/img/structure/B3820835.png)
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide
Overview
Description
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide, also known as BODIPY-hydrazide, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. This compound has been widely used in various scientific research applications, including bioimaging, sensing, and drug discovery.
Mechanism of Action
The mechanism of action of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is not fully understood. However, it is believed that the compound works by binding to specific targets in cells and tissues, leading to changes in fluorescence intensity. The binding of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide to these targets can be used to monitor cellular processes and detect analytes.
Biochemical and Physiological Effects
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has been shown to have minimal toxicity and does not affect cellular viability. It has also been shown to be stable in biological systems and has a long half-life. However, more studies are needed to determine the long-term effects of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide on cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is its high fluorescence quantum yield and photostability. This makes it an ideal fluorescent probe for bioimaging and sensing applications. Additionally, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is easy to synthesize and can be modified to tailor its properties for specific applications.
However, there are also limitations to using N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide in lab experiments. One limitation is its high cost compared to other fluorescent dyes. Additionally, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has a relatively low molar extinction coefficient, which can limit its sensitivity in some applications.
Future Directions
There are several future directions for the use of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide in scientific research. One direction is the development of new N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide derivatives with improved properties, such as higher fluorescence quantum yield and sensitivity. Another direction is the use of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide in the development of new drugs for the treatment of cancer and viral infections.
Furthermore, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide can be used in the development of new biosensors for the detection of analytes in biological fluids. It can also be used in the development of new imaging techniques for the visualization of cellular processes in real-time.
Conclusion
In conclusion, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is a unique fluorescent dye that has gained significant attention in the scientific community. Its high fluorescence quantum yield and photostability make it an ideal fluorescent probe for bioimaging and sensing applications. Additionally, its use in drug discovery and development of new biosensors shows great promise. Further research is needed to fully understand the mechanism of action and long-term effects of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide.
Scientific Research Applications
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has been widely used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in bioimaging. N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has been used as a fluorescent probe to visualize cellular structures and monitor cellular processes. It has also been used to detect and quantify reactive oxygen species (ROS) in living cells.
Another application of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is in sensing. This compound has been used as a sensor for various analytes, including metal ions, amino acids, and proteins. It has also been used to detect and quantify nitric oxide (NO) in living cells.
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has also been used in drug discovery. This compound has been used as a scaffold for the development of novel drugs. It has been shown to have anticancer and antiviral activities.
properties
IUPAC Name |
N-[(E)-2,1,3-benzoxadiazol-4-ylmethylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4/c20-14(9-4-6-11(7-5-9)19(21)22)16-15-8-10-2-1-3-12-13(10)18-23-17-12/h1-8H,(H,16,20)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEDHFNOUQSUES-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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